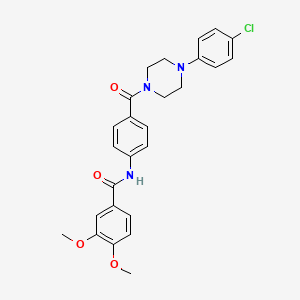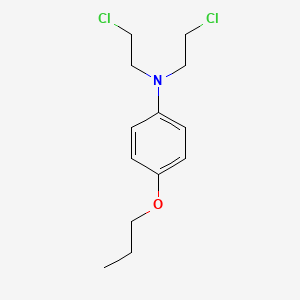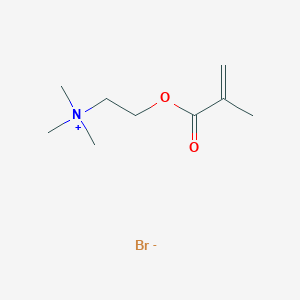
Methacryloxyethyl-trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacryloxyethyl-trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H18NO2Br. It is a colorless to almost colorless liquid that is soluble in water. This compound is known for its excellent surface activity and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacryloxyethyl-trimethylammonium bromide can be synthesized through the reaction of methacrylic acid with trimethylamine in the presence of a brominating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone to prevent unwanted polymerization during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Methacryloxyethyl-trimethylammonium bromide undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators to form polymers with cationic properties.
Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.
Addition: It can participate in addition reactions with nucleophiles due to the presence of the methacryloxy group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution: Conducted in aqueous solutions with other halide salts.
Addition: Typically carried out in organic solvents with nucleophiles like amines or thiols.
Major Products Formed
Polymers: Cationic polymers used in water treatment and flocculation.
Substituted Compounds: Various quaternary ammonium salts with different anions.
Addition Products: Compounds with enhanced functional properties for specific applications
Aplicaciones Científicas De Investigación
Methacryloxyethyl-trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers for water treatment and flocculation.
Biology: Incorporated into hydrogels for tissue engineering due to its biocompatibility and ability to enhance cell adhesion and proliferation.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of antistatic coatings, paper additives, and oilfield chemicals .
Mecanismo De Acción
Methacryloxyethyl-trimethylammonium bromide exerts its effects primarily through its cationic nature. The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or particulate matter, leading to various outcomes:
Cell Adhesion: Enhances cell adhesion and proliferation in tissue engineering applications.
Flocculation: Facilitates the aggregation of suspended particles in water treatment processes.
Drug Delivery: Improves the interaction with biological membranes, enhancing the delivery and efficacy of therapeutic agents
Comparación Con Compuestos Similares
Similar Compounds
- Methacryloxyethyl-trimethylammonium chloride
- Dimethylaminoethyl methacrylate
- Methacryloxyethyl-dimethyl-(3-sulfopropyl)ammonium hydroxide
Uniqueness
Methacryloxyethyl-trimethylammonium bromide is unique due to its specific bromide counterion, which imparts distinct properties such as higher solubility in certain solvents and enhanced reactivity in specific chemical reactions. Compared to its chloride counterpart, it may offer improved performance in applications requiring higher ionic strength or specific bromide interactions .
Propiedades
Número CAS |
68912-04-9 |
|---|---|
Fórmula molecular |
C9H18BrNO2 |
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C9H18NO2.BrH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 |
Clave InChI |
FGKCGMMQJOWMFW-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)C.[Br-] |
Números CAS relacionados |
68912-04-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


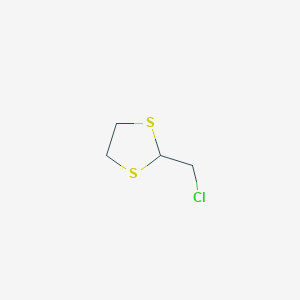
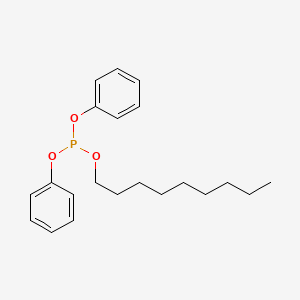
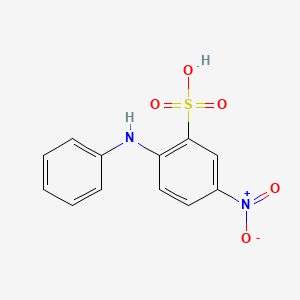
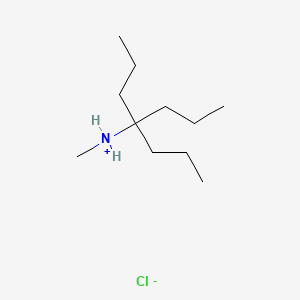
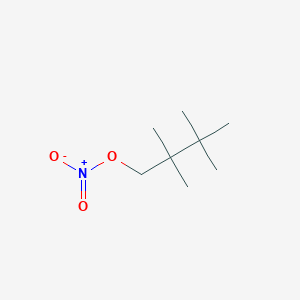
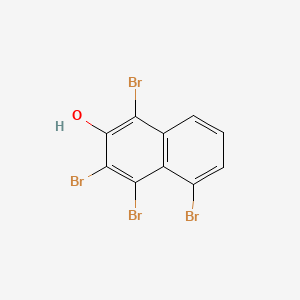
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
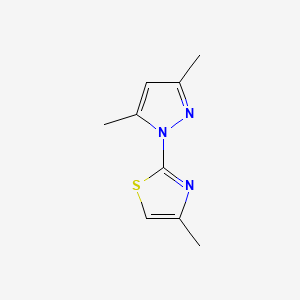
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
